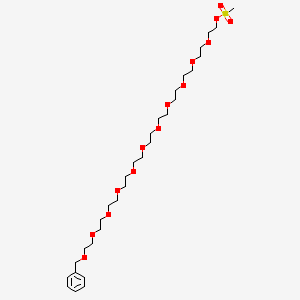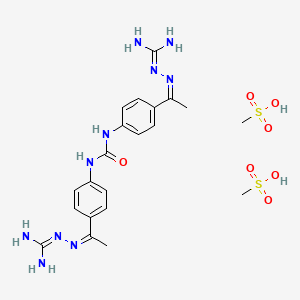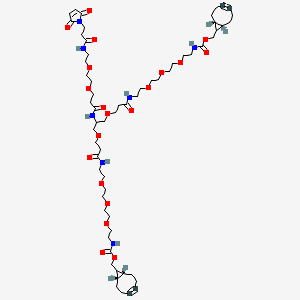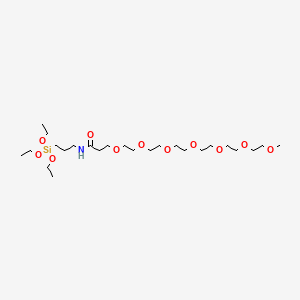
CCR4 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCR4 antagonist 3 is a small molecule inhibitor that targets the CC chemokine receptor 4 (CCR4). This receptor is primarily expressed on regulatory T cells and certain cancer cells. By inhibiting CCR4, this compound can modulate immune responses, making it a promising candidate for cancer immunotherapy and other immune-related conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
CCR4 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
CCR4 antagonist 3 has a wide range of scientific research applications, including:
Cancer Immunotherapy: By inhibiting CCR4, this compound can reduce the recruitment of regulatory T cells to the tumor microenvironment, enhancing anti-tumor immune responses
Autoimmune Diseases: This compound can modulate immune responses, making it a potential treatment for autoimmune conditions like multiple sclerosis and rheumatoid arthritis.
Allergic Conditions: The compound can also be used to treat allergic conditions by inhibiting the migration of immune cells involved in allergic responses.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting CCR4.
Mecanismo De Acción
CCR4 antagonist 3 exerts its effects by binding to the CCR4 receptor, thereby blocking the interaction between the receptor and its ligands, such as CCL17 and CCL22. This inhibition prevents the migration of regulatory T cells to sites of inflammation or tumors, thereby enhancing immune responses. The molecular pathways involved include the inhibition of G-protein coupled receptor signaling and downstream effects on immune cell migration and activation .
Comparación Con Compuestos Similares
Similar Compounds
RS-1748: Another CCR4 antagonist that effectively blocks the binding of CCL17 and CCL22 to CCR4.
RS-1154: Similar in structure and function to CCR4 antagonist 3, with comparable efficacy in inhibiting CCR4-mediated responses.
RS-1269: Another compound in the same class, used in preclinical studies for its anti-inflammatory and anti-tumor properties
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting CCR4. It has been optimized for desirable pharmacokinetic properties, making it a strong candidate for further development in clinical settings .
Propiedades
Fórmula molecular |
C24H27Cl2N7O |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[3-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]azetidin-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C24H27Cl2N7O/c1-15(19-5-4-18(25)9-20(19)26)33-24-23(21(10-27)30-33)28-11-22(29-24)32-13-17(14-32)16-3-2-6-31(12-16)7-8-34/h4-5,9,11,15-17,34H,2-3,6-8,12-14H2,1H3/t15-,16+/m1/s1 |
Clave InChI |
PNCGVFJZWKHMCL-CVEARBPZSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)[C@H]5CCCN(C5)CCO |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)C5CCCN(C5)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)

![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)





![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)



